

# Methodologies for Bladder Preservation in S1806: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | SSE1806   |
| Cat. No.:      | B12392303 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies employed in the SWOG S1806 clinical trial, a pivotal study in the landscape of bladder preservation for muscle-invasive bladder cancer (MIBC). The information herein is curated for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the trial's design, experimental protocols, and the scientific rationale behind its approach.

## Overview of the S1806 Clinical Trial

The S1806 trial (NCT03775265) is a Phase III randomized study evaluating the efficacy of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for localized MIBC.<sup>[1][2][3][4][5][6]</sup> The primary objective is to determine if this combination therapy improves bladder-intact event-free survival (BI-EFS).<sup>[2]</sup> The trial is a joint effort by SWOG Cancer Research Network and NRG Oncology.<sup>[2]</sup>

## Patient Population and Eligibility

The trial enrolls patients with histologically confirmed T2-T4a, N0, M0 urothelial carcinoma of the bladder.<sup>[7]</sup> Key inclusion and exclusion criteria are summarized in the table below.

| Inclusion Criteria                                       | Exclusion Criteria                                 |
|----------------------------------------------------------|----------------------------------------------------|
| Histologically proven T2-T4a N0M0 urothelial carcinoma   | Prior systemic chemotherapy for bladder cancer     |
| Maximal transurethral resection of bladder tumor (TURBT) | Prior pelvic radiation therapy                     |
| Adequate organ and marrow function                       | Diffuse carcinoma in situ (CIS)                    |
| ECOG performance status of 0-2                           | Receipt of live attenuated vaccines within 4 weeks |

## Study Design and Treatment Arms

S1806 is a randomized, two-arm study.<sup>[8]</sup> Patients are randomized in a 1:1 ratio to receive either CRT alone or CRT in combination with atezolizumab.<sup>[8]</sup>

- Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)
- Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab

## Experimental Protocols

The following sections detail the methodologies for the key experimental components of the S1806 trial.

## Treatment Protocols

### 2.1.1. Chemoradiotherapy (CRT)

The CRT regimen consists of daily radiation therapy delivered Monday through Friday for up to 7-8 weeks.<sup>[4]</sup> Concurrent with radiation, patients receive one of the following chemotherapy regimens at the discretion of the treating physician:

- Gemcitabine: Administered intravenously.
- Cisplatin: Administered intravenously.

- Fluorouracil (5-FU) and Mitomycin-C: 5-FU is administered on the same days as radiation therapy doses 1-5 and 16-20, while Mitomycin-C is given on day 1 of radiation.

#### 2.1.2. Atezolizumab Administration

In the investigational arm, atezolizumab is administered intravenously at a dose of 1200 mg every three weeks for a total of nine cycles.[\[9\]](#)

### Correlative Science Protocols: Biomarker Analysis

A significant component of the S1806 trial involves the collection and analysis of biological specimens for correlative research. These studies aim to identify biomarkers that may predict response to treatment and patient outcomes.

#### 2.2.1. MRE11 Expression Analysis

- Objective: To evaluate the prognostic significance of MRE11 expression.
- Methodology:
  - Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue from the initial TURBT is sectioned.
  - Immunofluorescence Staining: Sections are stained with an anti-MRE11 antibody.
  - Image Acquisition and Analysis: Stained slides are digitally scanned, and automated quantitative image analysis is used to determine the nuclear-to-cytoplasmic signal ratio of MRE11.

#### 2.2.2. DNA Damage Response (DDR) Gene Alteration Analysis

- Objective: To assess the association between alterations in DDR genes and treatment response.
- Methodology:
  - DNA Extraction: DNA is extracted from FFPE tumor tissue.

- Next-Generation Sequencing (NGS): A targeted NGS panel is used to sequence a panel of pre-specified DDR genes.
- Data Analysis: Sequencing data is analyzed to identify mutations, insertions, deletions, and copy number variations in the targeted DDR genes.

#### 2.2.3. Tumor Mutational Burden (TMB) and Neoantigen Load Quantification

- Objective: To investigate the correlation between TMB, neoantigen load, and response to immunotherapy.
- Methodology:
  - Whole Exome Sequencing (WES): DNA from tumor and matched normal (blood) samples is subjected to WES.
  - Somatic Mutation Calling: WES data is analyzed to identify somatic mutations.
  - TMB Calculation: TMB is calculated as the number of non-synonymous mutations per megabase of the coding genome.
  - Neoantigen Prediction: In silico algorithms are used to predict neoantigens arising from the identified somatic mutations.

#### 2.2.4. PD-L1 Expression Analysis

- Objective: To determine the predictive value of PD-L1 expression on tumor and immune cells.
- Methodology:
  - Immunohistochemistry (IHC): FFPE tumor sections are stained with a validated anti-PD-L1 antibody (e.g., SP142, 22C3, or 28-8 clones).
  - Scoring: The percentage of PD-L1 positive tumor cells and immune cells is quantified. The Combined Positive Score (CPS) or Immune Cell (IC) score may be used depending on the antibody clone.

## 2.2.5. T-cell Response Assessment

- Objective: To characterize the systemic and tumor-infiltrating T-cell response.
- Methodology:
  - Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood samples collected at baseline and on-treatment.
  - Flow Cytometry: Multi-color flow cytometry is used to phenotype T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells) and assess their activation status.
  - T-cell Receptor (TCR) Sequencing: TCR sequencing of DNA from tumor tissue and/or peripheral blood is performed to assess T-cell clonality.

## Data Presentation

The following tables summarize key quantitative data points from the S1806 trial design and early reports.

Table 1: S1806 Trial Demographics and Treatment Arms

| Characteristic   | Details                                     |
|------------------|---------------------------------------------|
| Trial Phase      | III                                         |
| Number of Arms   | 2                                           |
| Target Accrual   | 475 patients                                |
| Arm 1            | Concurrent Chemoradiotherapy (CRT)          |
| Arm 2            | CRT + Atezolizumab                          |
| Primary Endpoint | Bladder-Intact Event-Free Survival (BI-EFS) |

Table 2: Early Safety Data (First 213 Patients)

| Adverse Events (Grade $\geq 3$ ) | CRT + Atezolizumab<br>(n=113)                    | CRT Alone (n=100) |
|----------------------------------|--------------------------------------------------|-------------------|
| Any Grade $\geq 3$ Toxicity      | 58%                                              | 44%               |
| Hematological Toxicities         | Most common Grade $\geq 3$ toxicity in both arms | Not specified     |
| Immune-Related Adverse Events    | Observed in the atezolizumab arm                 | Not applicable    |

Data from an early safety report presented at the 2022 ASTRO Annual Meeting.[\[1\]](#)

## Visualizations

The following diagrams illustrate key aspects of the S1806 trial and the underlying biological rationale.



[Click to download full resolution via product page](#)

### S1806 Clinical Trial Workflow



[Click to download full resolution via product page](#)

### PD-L1 Signaling and Therapeutic Intervention

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. urotoday.com [urotoday.com]
- 2. S1806 - NRG Oncology [nrgoncology.org]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. Chemoradiotherapy with or without Atezolizumab in Treating Patients with Localized Muscle Invasive Bladder Cancer [georgiacancerinfo.org]
- 5. Facebook [cancer.gov]
- 6. Phase III Randomized Trial Of Concurrent Chemoradiotherapy With Or Without Atezolizumab In Localized Muscle Invasive Bladder Cancer - Regional Cancer Care Associates [regionalcancercare.org]
- 7. S1806 | SWOG [swog.org]
- 8. medicalxpress.com [medicalxpress.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Methodologies for Bladder Preservation in S1806: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12392303#methodologies-for-bladder-preservation-in-s1806>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)